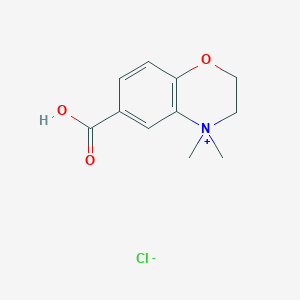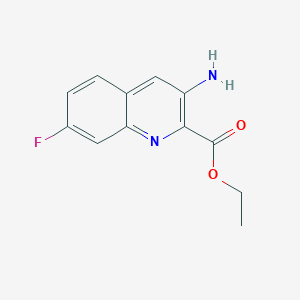![molecular formula C12H17BrN2 B13647464 1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
1-[(2-Bromo-3-methylphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromo-3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a brominated methylphenyl group attached to the piperazine ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-methylphenyl)methyl]piperazine typically involves the reaction of 2-bromo-3-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzylic carbon, displacing the chloride ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromo-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
1-[(2-Bromo-3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromo-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The brominated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-[(2-Chloro-3-methylphenyl)methyl]piperazine
- 1-[(2-Fluoro-3-methylphenyl)methyl]piperazine
- 1-[(2-Iodo-3-methylphenyl)methyl]piperazine
Comparison: 1-[(2-Bromo-3-methylphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in chemical and biological research.
Propriétés
Formule moléculaire |
C12H17BrN2 |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
1-[(2-bromo-3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c1-10-3-2-4-11(12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Clé InChI |
BVZNAVFNKGBTCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CN2CCNCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)


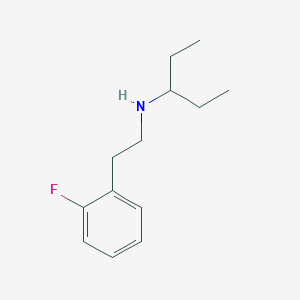
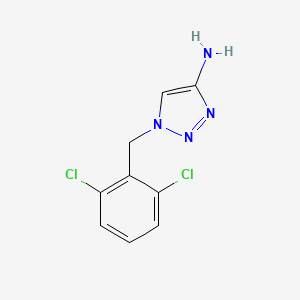


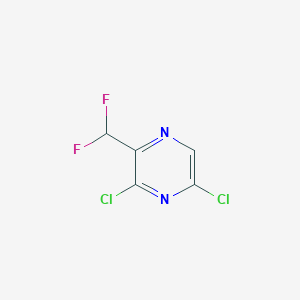
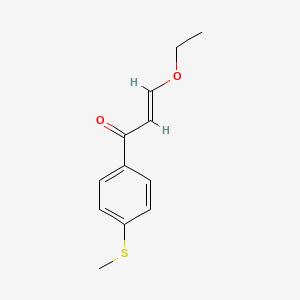
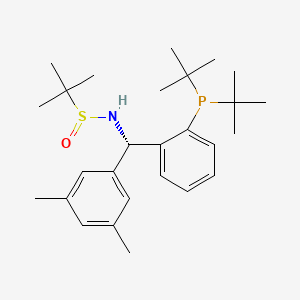
![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)
